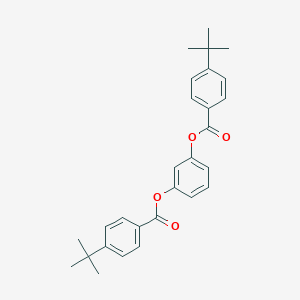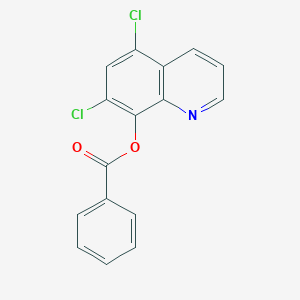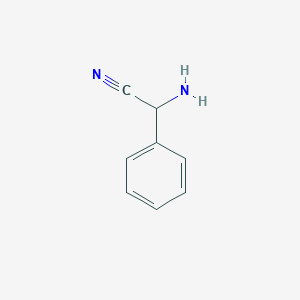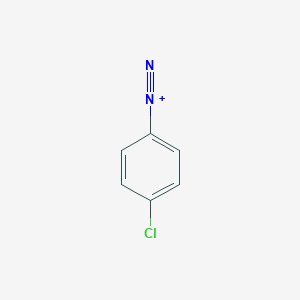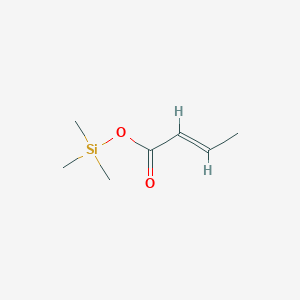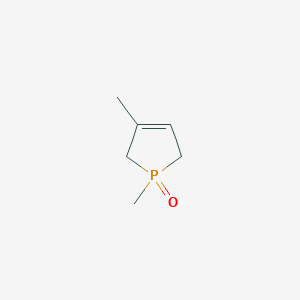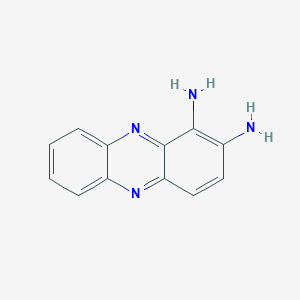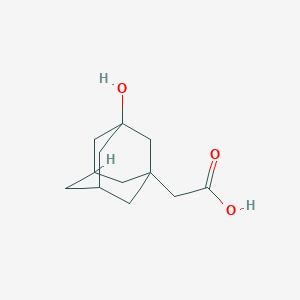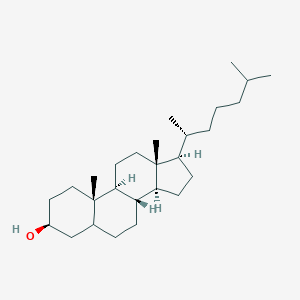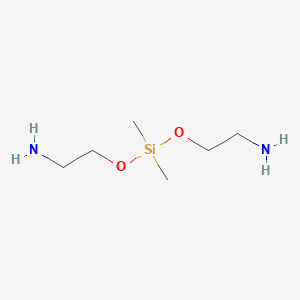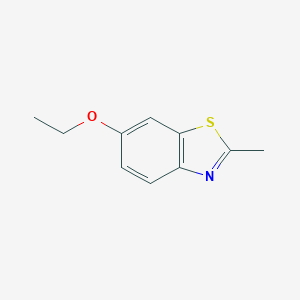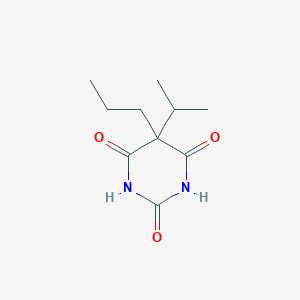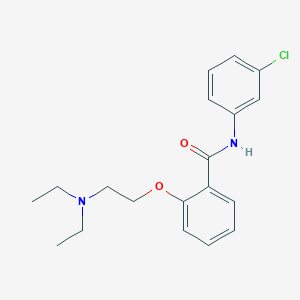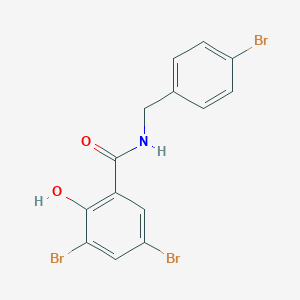
Bensalan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bensalan, also known as 3,5-dibromo-N-(4-bromobenzyl)-2-hydroxybenzamide, is a brominated benzamide derivative with the molecular formula C14H10Br3NO2. It is characterized by its three bromine atoms and a hydroxyl group attached to a benzamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bensalan can be synthesized through a multi-step process involving the bromination of benzamide derivatives. One common method involves the following steps:
Bromination of Salicylic Acid: Salicylic acid is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3,5-dibromosalicylic acid.
Formation of Benzyl Bromide: Benzyl alcohol is converted to benzyl bromide using hydrobromic acid.
Coupling Reaction: The 3,5-dibromosalicylic acid is then coupled with benzyl bromide in the presence of a base like sodium hydroxide to form 3,5-dibromo-N-(4-bromobenzyl)-2-hydroxybenzamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Bromination: Using continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bensalan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Hydroxyl or amino-substituted benzamides.
Aplicaciones Científicas De Investigación
Bensalan has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bensalan involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in cancer research, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of tumor cell proliferation. The bromine atoms and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Bensalan can be compared with other brominated benzamide derivatives, such as:
3,5-Dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.
3,5-Dibromo-N-(4-methylbenzyl)-2-hydroxybenzamide: Contains a methyl group, which affects its solubility and interaction with biological targets.
This compound is unique due to its specific combination of bromine atoms and a hydroxyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
15686-76-7 |
|---|---|
Fórmula molecular |
C14H10Br3NO2 |
Peso molecular |
463.95 g/mol |
Nombre IUPAC |
3,5-dibromo-N-[(4-bromophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br3NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20) |
Clave InChI |
SHZKJIKDCJBWRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Key on ui other cas no. |
15686-76-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


